![molecular formula C7H8O4 B1394244 (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 862174-60-5](/img/structure/B1394244.png)
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Descripción general
Descripción
“(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a chemical compound with the molecular formula C7H8O4 . It is a white solid with a molecular weight of 156.14 . The compound is stored at temperatures between 0-8°C .
Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 156.14 . The compound should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Comprehensive Analysis of (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid Applications
Synthesis of Diazabicyclo[2.2.1]heptane Derivatives: The compound has been utilized in the synthesis of diazabicyclo[2.2.1]heptane (DBH) derivatives . This process involves an epimerization–lactamization cascade reaction, which is a crucial step in the development of new pharmaceuticals .
Anti-Plasmodial Activity: Derivatives of this compound have shown promise in enhancing anti-plasmodial activity. For instance, analogues with modifications at the 7-oxabicyclo[2.2.1]heptane moiety have demonstrated increased efficacy against plasmodial strains, which is significant for malaria treatment research .
Pharmaceutical Testing and Reference Standards: The compound serves as a reference standard in pharmaceutical testing. Its well-defined stereochemistry makes it an excellent candidate for ensuring the accuracy and consistency of pharmacological assays .
Organic Synthesis Research: In organic chemistry, the compound’s unique bicyclic structure is explored for developing novel synthetic routes. It acts as a building block for complex molecules, contributing to advancements in synthetic methodology .
Development of Lactam-Based Compounds: The compound’s lactamization potential is of interest for creating new lactam-based molecules. These compounds are valuable in the synthesis of various bioactive molecules, including antibiotics and other drugs .
Chemical Epimerization Studies: It is used in chemical studies to understand the process of epimerization. This knowledge is applied to improve the synthesis of stereospecific compounds, which is vital for producing enantiomerically pure pharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHQIVJPIBHBSV-UOWFLXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)

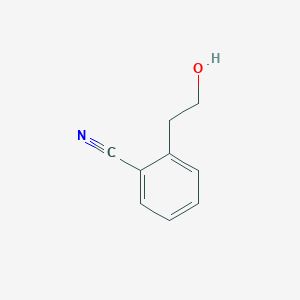
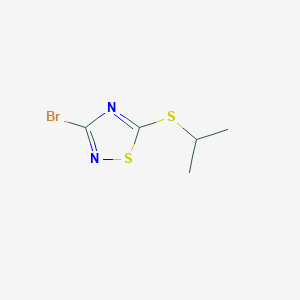


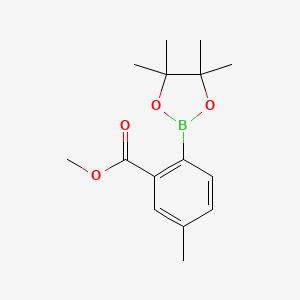
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)

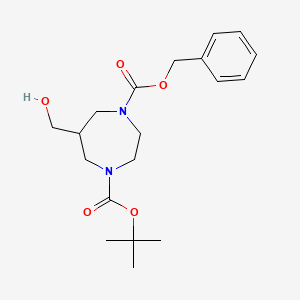
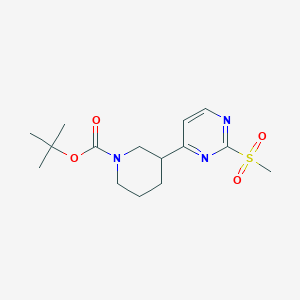

![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)